Cas no 806600-29-3 (3-2-methyl-2-(methylamino)propylphenol)

3-2-methyl-2-(methylamino)propylphenol 化学的及び物理的性質
名前と識別子
-
- 3-2-methyl-2-(methylamino)propylphenol
- 3-[2-methyl-2-(methylamino)propyl]phenol
- EN300-1856646
- 806600-29-3
-
- インチ: 1S/C11H17NO/c1-11(2,12-3)8-9-5-4-6-10(13)7-9/h4-7,12-13H,8H2,1-3H3
- InChIKey: DPUYHJKWSXODCF-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)CC(C)(C)NC
計算された属性
- 精确分子量: 179.131014166g/mol
- 同位素质量: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 32.3Ų
3-2-methyl-2-(methylamino)propylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856646-0.5g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1856646-10g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1856646-2.5g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1856646-10.0g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1856646-5.0g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1856646-5g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1856646-0.1g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1856646-0.25g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1856646-0.05g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1856646-1.0g |
3-[2-methyl-2-(methylamino)propyl]phenol |
806600-29-3 | 1g |
$1129.0 | 2023-06-03 |
3-2-methyl-2-(methylamino)propylphenol 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
3-2-methyl-2-(methylamino)propylphenolに関する追加情報
Introduction to 3-2-methyl-2-(methylamino)propylphenol (CAS No. 806600-29-3)
3-2-methyl-2-(methylamino)propylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 806600-29-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phenolic derivatives, characterized by its unique structural motif that combines a phenolic hydroxyl group with an N-methylated amine side chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of 3-2-methyl-2-(methylamino)propylphenol consists of a benzene ring substituted at the 2-position with a methyl group, and at the 3-position with a propyl chain that is further modified by an N-methylamino group. This specific arrangement of substituents influences its reactivity, solubility, and potential biological interactions. The compound’s solubility profile in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) makes it suitable for various synthetic applications, including solution-phase reactions and solid-state transformations.
In recent years, there has been growing interest in phenolic compounds due to their broad spectrum of biological activities. The hydroxyl group in 3-2-methyl-2-(methylamino)propylphenol serves as a nucleophilic center, enabling its participation in etherification, esterification, and oxidation reactions. Additionally, the N-methylamino side chain can engage in hydrogen bonding interactions and coordinate with metal ions, which are critical for designing metal-organic frameworks or catalysts.
One of the most compelling aspects of 3-2-methyl-2-(methylamino)propylphenol is its potential as a building block in drug discovery. Phenolic derivatives have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties. The structural features of this compound suggest that it may exhibit similar bioactivities or serve as a precursor for more complex molecules with enhanced therapeutic efficacy. For instance, modifications at the propyl chain could introduce variability in lipophilicity and metabolic stability, which are key factors in drug design.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological potential. Molecular docking studies have shown that 3-2-methyl-2-(methylamino)propylphenol can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions may provide insights into its pharmacological profile and guide the development of novel therapeutic agents.
The synthesis of 3-2-methyl-2-(methylamino)propylphenol involves multi-step organic transformations that highlight its synthetic utility. For example, one possible synthetic route begins with the Friedel-Crafts alkylation of an appropriately substituted benzene derivative followed by nucleophilic substitution to introduce the amine functionality. Alternatively, reductive amination could be employed to form the N-methylated amine side chain from a ketone precursor. These synthetic strategies underscore the compound’s versatility as an intermediate.
In industrial applications, 3-2-methyl-2-(methylamino)propylphenol may find use as a crosslinking agent or stabilizer in polymer formulations. Its ability to form hydrogen bonds and engage in covalent interactions makes it suitable for enhancing material properties such as thermal stability or mechanical strength. Additionally, its compatibility with other functional groups allows for tailored modifications to meet specific industrial requirements.
The environmental impact of using 3-2-methyl-2-(methylamino)propylphenol as a chemical intermediate also warrants consideration. Biodegradability studies suggest that under certain conditions, this compound can undergo metabolic breakdown into less toxic byproducts. However, further research is needed to fully assess its ecological footprint and ensure sustainable use in pharmaceutical and industrial processes.
Future research directions may explore derivatization strategies to expand the chemical space accessible from this core structure. For example, introducing heterocyclic rings or additional functional groups could lead to novel compounds with enhanced biological activity or improved pharmacokinetic profiles. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible therapeutic benefits.
In conclusion,3-2-methyl-2-(methylamino)propylphenol (CAS No. 806600-29-3) represents a promising compound with diverse applications in pharmaceutical chemistry and materials science. Its unique structural features offer opportunities for innovative drug design while also serving as a versatile intermediate in synthetic chemistry. As research continues to uncover new possibilities for this molecule,3-2-methyl-2-(methylamino)propylphenol is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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